molecular formula C20H21N3O4 B2980428 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396794-96-9

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2980428
CAS RN: 1396794-96-9
M. Wt: 367.405
InChI Key: BQJLDSFKGDTTOA-UHFFFAOYSA-N
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Description

“N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It is related to a series of compounds that have been evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis involved a mixture of benzo[d][1,3]dioxole-5-carbaldehyde and BSH added to EtOH and stirred at room temperature for 2.5 hours .

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has focused on the synthesis of related compounds with potential biological importance. For instance, the development of N-substituted nicotinamides and related compounds through palladium-catalyzed aminocarbonylation of iodo-heteroaromatics highlights a method for creating compounds of potential biological significance, utilizing elevated carbon monoxide pressure for synthetically acceptable yields (Takács et al., 2007). This method's relevance underscores the broader utility in synthesizing complex organic molecules, potentially including N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, for research and therapeutic applications.

Biological Activity and Pharmacological Potential

Studies on compounds bearing structural or functional resemblance offer insights into possible biological activities and pharmacological applications. For example, the exploration of benzimidazole/benzoxazole derivatives and some Schiff's bases for their antimicrobial activity illustrates the potential of similar compounds to act against microbial pathogens, offering a foundational understanding for evaluating this compound in similar contexts (Khattab, 2005).

Metabolic Studies and Safety Evaluations

The toxicological evaluation of related N-alkyl benzamide compounds, emphasizing metabolism and safety for use in food and beverages, provides a pertinent example of assessing the safety profile of novel compounds. Such studies detail the metabolic pathways, mutagenicity, clastogenicity, and systemic exposure, essential for understanding the safety and efficacy of new chemical entities for potential therapeutic or additive applications (Karanewsky et al., 2016).

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(15-3-4-17-18(10-15)27-13-26-17)22-11-14-5-8-23(9-6-14)20(25)16-2-1-7-21-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLDSFKGDTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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